Cas no 1211511-34-0 (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate)

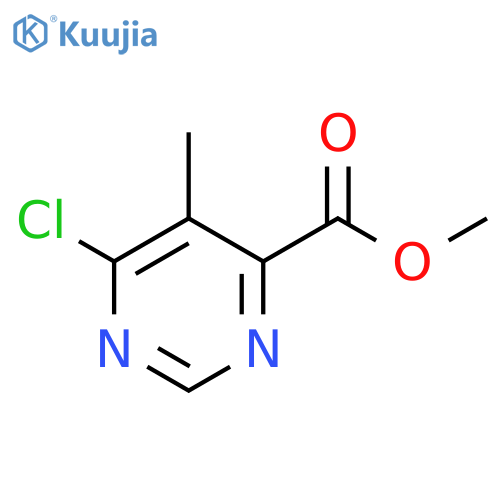

1211511-34-0 structure

商品名:Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

CAS番号:1211511-34-0

MF:C7H7ClN2O2

メガワット:186.595680475235

MDL:MFCD17215888

CID:2194660

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

- 4-Pyrimidinecarboxylic acid, 6-chloro-5-methyl-, methyl ester

-

- MDL: MFCD17215888

- インチ: 1S/C7H7ClN2O2/c1-4-5(7(11)12-2)9-3-10-6(4)8/h3H,1-2H3

- InChIKey: KSHBTDFPNDHZJL-UHFFFAOYSA-N

- ほほえんだ: C1=NC(Cl)=C(C)C(C(OC)=O)=N1

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 174666-10g |

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |

1211511-34-0 | 10g |

$1872.00 | 2023-09-06 | ||

| Matrix Scientific | 174666-1g |

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |

1211511-34-0 | 1g |

$540.00 | 2023-09-06 | ||

| Matrix Scientific | 174666-5g |

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |

1211511-34-0 | 5g |

$1296.00 | 2023-09-06 |

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1211511-34-0 (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量